Orthogonal S-Trt Protection for TFA Cleavage
The S-trityl (Trt) protecting group of Fmoc-D-Pen(Trt)-OH is removed under standard TFA-mediated peptide-resin cleavage conditions, whereas S-acetamidomethyl (Acm) protection on Fmoc-D-Pen(Acm)-OH remains intact under TFA and requires a separate oxidative (I₂) or heavy metal (Hg(II), Ag(I)) deprotection step. [1] This orthogonality enables single-step simultaneous global deprotection and resin cleavage, reducing total synthesis time and eliminating post-synthetic thiol liberation steps.
| Evidence Dimension | Deprotection compatibility with standard TFA cleavage |
|---|---|
| Target Compound Data | S-Trt group cleaved quantitatively under standard TFA cleavage conditions (≥95% TFA with scavengers) |
| Comparator Or Baseline | Fmoc-D-Pen(Acm)-OH: S-Acm group stable under TFA; requires separate oxidative (I₂) or heavy metal deprotection |
| Quantified Difference | Single-step vs. two-step deprotection; target compound enables on-resin selective unmasking post-TFA, comparator requires additional post-synthetic step |
| Conditions | Standard Fmoc SPPS cleavage: TFA/TIS/H₂O (95:2.5:2.5 v/v/v), 2-4 hours, room temperature |
Why This Matters
This orthogonal compatibility eliminates a separate deprotection step, reducing total synthesis time and minimizing peptide loss during additional purification.
- [1] Albericio F, et al. (1991). Cyclization of disulfide-containing peptides in solid-phase synthesis. PubMed. View Source
